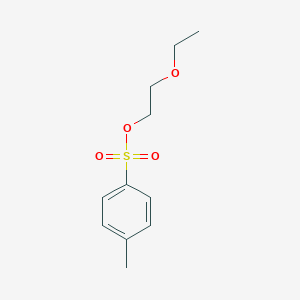

2-Ethoxyethyl 4-methylbenzenesulfonate

Übersicht

Beschreibung

2-Ethoxyethyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C11H16O4S. It is a sulfonate ester derived from 4-methylbenzenesulfonic acid and 2-ethoxyethanol. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxyethyl 4-methylbenzenesulfonate typically involves the esterification of 4-methylbenzenesulfonic acid with 2-ethoxyethanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization to obtain the desired purity .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Ethoxyethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonate group can be replaced by nucleophiles such as amines, alcohols, or thiols.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used. The reaction is typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are used under reflux conditions.

Major Products:

Nucleophilic Substitution: Depending on the nucleophile, products such as 4-methylbenzenesulfonamide, 4-methylbenzenesulfonyl thiocyanate, or 4-methylbenzenesulfonyl azide can be formed.

Hydrolysis: The major products are 4-methylbenzenesulfonic acid and 2-ethoxyethanol.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-Ethoxyethyl 4-methylbenzenesulfonate is primarily used as an intermediate in organic synthesis. Its role includes:

- Protecting Group : The compound serves as a protecting group for hydroxyl or amino groups, facilitating selective modifications in complex organic molecules.

- Synthesis of Pharmaceuticals : It is notably involved in the synthesis of bilastine, an antihistamine used for treating allergic conditions such as rhinitis and urticaria .

Biological Studies

The compound has applications in biological research:

- Nerve-Specific Fluorophores : It is utilized in developing nerve-specific fluorophore formulations for direct and systemic administration, aiding in neurobiological studies.

- Antimicrobial Properties : While specific biological activities are not extensively documented, compounds with similar structures often exhibit antimicrobial properties, indicating potential for further research.

Environmental Applications

Recent studies have explored the use of this compound in environmental remediation:

- Modification of Calixarene for Metal Removal : The compound reacts with calixarene derivatives to enhance their ability to capture toxic metals like arsenic from contaminated water sources. This modification introduces functional groups that improve the resin's efficacy in removing As(III) ions from water.

Data Table: Applications Overview

| Application Area | Specific Use | Notes |

|---|---|---|

| Organic Synthesis | Intermediate for pharmaceuticals | Key role in synthesizing bilastine |

| Biological Studies | Nerve-specific formulations | Potential for neurobiological applications |

| Environmental Science | Metal ion removal via modified resins | Effective against arsenic contamination |

Case Study 1: Synthesis of Bilastine

In a study published by researchers at a pharmaceutical institute, this compound was successfully employed to synthesize bilastine. The synthesis involved the compound acting as a key intermediate, showcasing its utility in pharmaceutical development. The process demonstrated high yields and purity, underscoring its importance in drug formulation.

Case Study 2: Arsenic Removal from Water

A recent environmental study highlighted the effectiveness of a resin modified with this compound for arsenic removal. The DE-4 resin, created by grafting this compound onto Amberlite XAD-4 resin, showed significant efficacy in capturing As(III) ions from contaminated water samples. The study reported removal efficiencies exceeding 90%, making it a promising solution for water treatment applications.

Wirkmechanismus

The mechanism of action of 2-ethoxyethyl 4-methylbenzenesulfonate primarily involves its role as a sulfonate ester. In nucleophilic substitution reactions, the sulfonate group acts as a good leaving group, facilitating the substitution process. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Vergleich Mit ähnlichen Verbindungen

2-(2-Ethoxyethoxy)ethyl 4-methylbenzenesulfonate: This compound has an additional ethoxy group, making it more hydrophilic and potentially altering its reactivity.

Diethylene glycol monoethyl ether p-toluene-sulfonate: Similar in structure but with different solubility and reactivity properties.

Uniqueness: 2-Ethoxyethyl 4-methylbenzenesulfonate is unique due to its specific balance of hydrophilic and hydrophobic properties, making it versatile in various chemical reactions and applications. Its ability to act as an intermediate in the synthesis of complex organic molecules sets it apart from other similar compounds.

Biologische Aktivität

2-Ethoxyethyl 4-methylbenzenesulfonate (C₁₁H₁₆O₄S) is an organic compound characterized by its sulfonate group attached to a 4-methylbenzenesulfonate structure. While its specific biological activities are not extensively documented, there is potential for various interactions with biological systems due to its chemical properties. This article aims to provide an overview of the biological activity of this compound, including synthesis, potential mechanisms of action, and relevant case studies.

The compound is synthesized through a reaction involving 2-ethoxyethanol and tosyl chloride in the presence of a base, typically sodium hydroxide. The reaction mechanism involves the formation of the sulfonate ester, which can be further utilized in organic synthesis as a protecting group or in other chemical transformations.

Synthesis Reaction Overview

- Reagents : 2-Ethoxyethanol, Tosyl Chloride (TsCl), Sodium Hydroxide (NaOH)

- Solvent : Tetrahydrofuran (THF)

- Temperature : Stirred at room temperature for several hours.

The yield of the synthesis process can vary, but reports indicate yields around 60% to 79% depending on the specific conditions used .

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Interaction : The sulfonate group may allow the compound to interact with various enzymes, potentially inhibiting or activating their activity. This could lead to alterations in metabolic pathways.

- Receptor Modulation : Similar compounds have shown the ability to modulate receptor activities, affecting signal transduction pathways within cells.

- Cellular Process Influence : The compound may influence processes such as apoptosis, proliferation, and differentiation due to its structural characteristics .

Table 1: Summary of Biological Studies

Eigenschaften

IUPAC Name |

2-ethoxyethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O4S/c1-3-14-8-9-15-16(12,13)11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXXNTEDKEYTYPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOS(=O)(=O)C1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10399598 | |

| Record name | 2-ethoxyethyl 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17178-11-9 | |

| Record name | Ethanol, 2-ethoxy-, 1-(4-methylbenzenesulfonate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17178-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-ethoxyethyl 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethoxyethyl 4-methylbenzenesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.192.792 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 2-ethoxyethyl 4-methylbenzenesulfonate in the synthesis of materials for toxic metal removal?

A1: In the study, this compound was used as a reactant to modify calix[4]arene. Specifically, it reacts with 25,26,27,28-tetrahydroxycalix[4]arene in the presence of sodium hydride to produce a novel calix[4]arene derivative []. This derivative is then grafted onto Amberlite XAD-4 resin to create the DE-4 resin. This modification is crucial because it introduces specific functional groups onto the calix[4]arene scaffold, ultimately enhancing the resin's ability to capture and remove arsenic (specifically As(III)) from contaminated water [].

Q2: How effective is the DE-4 resin, synthesized using this compound, in removing arsenic?

A2: The DE-4 resin demonstrates significant effectiveness in removing As(III) from water. Lab tests showed it could remove up to 88% of As(III) under acidic conditions []. Further testing using column sorption methods revealed a maximum sorption capacity of 5.5 mmol/g for this resin []. This highlights the potential of using calix[4]arene derivatives, synthesized using compounds like this compound, in developing efficient water purification systems.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.